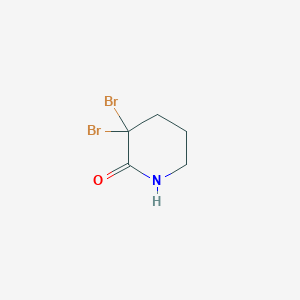![molecular formula C14H15NO2S B2534407 [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 668477-13-2](/img/structure/B2534407.png)
[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 668477-13-2 . It has a molecular weight of 262.35 . The IUPAC name for this compound is 2-(2-(4-isopropylphenyl)-1H-1lambda3-thiazol-4-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H16NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9,18H,7H2,1-2H3,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiazoles are known to participate in a variety of reactions. For instance, they can undergo Knoevenagel condensation with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
“this compound” is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid and its derivatives have been studied for their synthesis and crystal structure. One such compound, characterized by spectroscopic methods and X-ray diffraction, demonstrated the formation of centrosymmetric dimers and various intermolecular interactions, highlighting its structural properties (Aydin et al., 2010).
Physical-Chemical Properties and Toxicity Analysis
- Derivatives of this compound, particularly those containing a thiophene core, have been found to exhibit various biological activities such as analgesic, neuroleptic, and anti-inflammatory effects. A series of these derivatives were synthesized to study their physical-chemical properties and acute toxicity, showing they are generally non-toxic or low-toxic (Salionov, 2015).
Chemical Interactions and Potential Applications
- Research on closely related compounds has shown interesting chemical properties, such as the formation of new amides and acylpyrazole through interactions with various amines, indicating potential applications in chemical synthesis (Arutjunyan et al., 2013).
Antimicrobial and Antifungal Activities
- Studies on thiazolyl-acetic acid derivatives, which share a structural similarity with this compound, have revealed their potential as antimicrobial agents. For instance, one study synthesized a series of these derivatives and found them effective against bacterial and fungal strains, suggesting their use as potential biocides in cosmetics and detergents (Shirai et al., 2013).
Photo-degradation and Stability Studies
- Research into the photo-degradation of thiazole-containing compounds, similar in structure to this compound, has provided insights into their stability and degradation pathways under certain conditions, which is crucial for their potential pharmaceutical applications (Wu et al., 2007).
Safety and Hazards
Zukünftige Richtungen
The future directions for “[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields. As thiazoles have shown a wide range of biological activities , there is potential for the development of new drugs and treatments.
Eigenschaften
IUPAC Name |
2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRZYYIWWJVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B2534325.png)

![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)
![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2534332.png)



![Cyclopropyl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2534339.png)
![3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2534341.png)

![2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide](/img/structure/B2534344.png)

